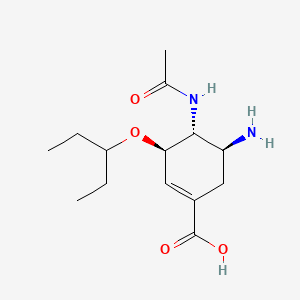

Oseltamivir acid

説明

Historical Development and Discovery of Oseltamivir as a Neuraminidase Inhibitor Scaffold

The historical development of oseltamivir as a neuraminidase inhibitor scaffold is rooted in rational drug design efforts that utilized the available X-ray crystal structures of sialic acid analogues bound to the active site of influenza virus neuraminidase eurekaselect.comresearchgate.net. Early research into neuraminidase inhibitors began in the 1960s with attempts to understand the catalytic mechanism of the enzyme wikipedia.org. This led to the discovery of compounds like 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en or DANA), an analogue of N-acetylneuraminic acid (Neu5Ac), which showed in vitro enzyme inhibition but lacked antiviral activity in animal models wikipedia.org.

Further analysis revealed that the neuraminidase active site could accommodate larger chemical groups wikipedia.org. This insight guided the synthesis of compounds such as 4-amino-4-deoxy-Neu5Ac2en and 4-deoxy-4-guanidino-Neu5Ac2en wikipedia.org. The latter, known as zanamivir, proved to be a potent competitive inhibitor of viral neuraminidase with significantly lower affinity for other neuraminidase isoforms, leading to its selection as a drug candidate wikipedia.org. Building upon this understanding of the neuraminidase active site, researchers designed carbocyclic influenza neuraminidase inhibitors eurekaselect.comresearchgate.net. This research pathway ultimately led to the discovery of GS 4104, later named oseltamivir eurekaselect.comresearchgate.net. Oseltamivir was identified by Gilead Sciences in 1995 and subsequently co-developed with F. Hoffmann-La Roche Ltd nih.gov.

Evolution of Oseltamivir Carboxylate as the Active Metabolite for Research Focus

Oseltamivir is administered as an ethyl ester prodrug, oseltamivir phosphate fda.govnews-medical.net. This prodrug is rapidly absorbed orally and extensively converted to its active form, oseltamivir carboxylate (OC), primarily through hydrolysis by hepatic esterases drugbank.comfda.govwisdomlib.orgnih.gov. The recognition that oseltamivir carboxylate is the principal active metabolite responsible for inhibiting viral neuraminidase shifted the research focus to this specific chemical entity drugbank.comwisdomlib.orgnih.gov.

Research efforts have since concentrated on the properties and behavior of oseltamivir carboxylate. Studies have investigated its pharmacokinetic profile, including its bioavailability, distribution, metabolism (or lack thereof, as it is not further metabolized), and excretion drugbank.comnews-medical.netwikipedia.org. Oseltamivir carboxylate exhibits high bioavailability and distributes to sites of infection, achieving concentrations sufficient to inhibit viral replication nih.gov. It is primarily eliminated unchanged in the urine wikipedia.orgnih.gov.

The focus on oseltamivir carboxylate in research is also driven by the need to understand mechanisms of viral resistance. Mutations in the neuraminidase enzyme can affect the binding efficiency of oseltamivir carboxylate, leading to reduced susceptibility wikipedia.org. For instance, mutations like H274Y (in N1 neuraminidase) can impact the formation of the binding pocket required for oseltamivir carboxylate, thereby reducing the inhibitor's effectiveness wikipedia.org. Research continues to explore novel neuraminidase inhibitors, often comparing their inhibitory activity against that of oseltamivir carboxylate nih.gov. Studies have reported the IC50 values of new compounds in comparison to oseltamivir carboxylate to assess their potential as antiviral agents nih.gov.

Research findings highlight the potent inhibitory activity of oseltamivir carboxylate against viral neuraminidases of both influenza A and B drugbank.com. Studies have shown that it potently inhibits the viral neuraminidases essential for the release of progeny viruses from infected host cells nih.gov.

Data on the inhibitory activity of oseltamivir carboxylate in research studies can be presented as follows:

| Compound | Target | IC50 Value (µM) | Reference |

| Oseltamivir Carboxylate | Influenza NA | 3.04 | nih.gov |

| Compound Y-1 | Influenza NA | 0.21 | nih.gov |

| Compound AN-329/10738021 | Influenza NA | 1.92 | nih.gov |

Note: This table presents data from a specific research study for illustrative purposes and is not exhaustive of all research findings on oseltamivir carboxylate's inhibitory activity.

The study of oseltamivir carboxylate extends beyond its direct antiviral mechanism to include its environmental presence due to excretion nih.gov. Research has detected oseltamivir carboxylate in sewage discharge and river water, particularly during influenza seasons, prompting investigations into its fate during wastewater treatment processes nih.govresearchgate.net.

特性

CAS番号 |

204255-09-4 |

|---|---|

分子式 |

C16H29ClN2O4 |

分子量 |

348.9 g/mol |

IUPAC名 |

ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1 |

InChIキー |

OHEGLAHLLCJYPX-ONAKXNSWSA-N |

SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

異性体SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC.Cl |

正規SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |

外観 |

Solid powder |

他のCAS番号 |

187227-45-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Oseltamivir hydrochloride |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of Oseltamivir Acid

Total Synthesis Approaches to the Oseltamivir Acid Core Structure

Total synthesis strategies aim to construct the this compound core structure from readily available, often achiral, starting materials. These routes require precise control over stereochemistry at multiple steps.

Shikimic Acid-Derived Syntheses

Shikimic acid, a naturally occurring carbocyclic acid found in plants like Chinese star anise and also producible via microbial fermentation, has historically been a key starting material for the industrial synthesis of oseltamivir. wikipedia.orgnih.govacs.org Its inherent cyclohexene ring and several stereocenters provide a valuable chiral pool building block.

The synthesis from shikimic acid typically involves a series of functional group transformations and manipulations of the cyclohexene ring to introduce the required amino, acetamido, and ether functionalities with the correct stereochemical orientation. Early routes from shikimic acid often involved epoxide intermediates and azide chemistry for the introduction of the amino group. wikipedia.orgnih.govnih.gov For example, a common intermediate is an epoxide derived from shikimic acid, which undergoes stereoselective ring opening with sodium azide to install the C-5 amino group. nih.govnih.gov Subsequent steps involve reduction of the azide, acetylation of the amino group, and introduction of the pentan-3-yloxy group. wikipedia.orgnih.gov

While shikimic acid provides a chiral scaffold, these syntheses still require careful control of regioselectivity and stereoselectivity in reactions such as epoxide formation, ring opening, and functional group interconversions. wikipedia.orgnih.govnih.gov

De Novo Chemical Synthesis Routes and Stereochemical Control

Given the variable availability and cost of shikimic acid, significant effort has been directed towards developing total synthesis routes starting from simpler, achiral precursors. These de novo approaches often employ asymmetric catalysis to establish the crucial stereocenters. wikipedia.orgnih.gov

One notable de novo approach is the Diels-Alder reaction strategy. For instance, a synthesis reported by Corey's group utilized an asymmetric Diels-Alder reaction between butadiene and an acrylic acid ester catalyzed by a chiral oxazaborolidinium catalyst to construct the cyclohexene ring with control over the initial stereochemistry. wikipedia.orgnih.gov Subsequent steps involved transformations such as iodolactamization and aziridine ring opening to introduce the required functional groups and set the remaining stereocenters. wikipedia.orgnih.gov

Other de novo routes have explored different methodologies, including asymmetric Michael additions and ring-closing reactions, all aimed at constructing the functionalized cyclohexene core with high enantioselectivity and diastereoselectivity. acs.orgorganic-chemistry.orgresearchgate.net The control of stereochemistry in these routes is achieved through the use of chiral catalysts, auxiliaries, or carefully designed reaction conditions that favor the formation of the desired stereoisomer. acs.orgorganic-chemistry.orgresearchgate.net

Table 1 provides a simplified comparison of characteristics of selected synthesis approaches:

| Synthesis Type | Starting Material | Key Reactions | Stereochemical Control Strategy | Potential Advantages | Potential Disadvantages |

| Shikimic Acid-Derived | (-)-Shikimic Acid | Epoxide formation, Azide ring opening, Functional group interconversions | Utilizing inherent chirality, Stereoselective reactions | Chiral pool approach, Established industrial process | Dependence on natural source, Use of azides |

| De Novo (Diels-Alder) | Butadiene, Acrylic acid ester | Asymmetric Diels-Alder, Iodolactamization, Aziridine ring opening | Chiral catalysis, Diastereoselective transformations | Independence from natural source | Multi-step, Complex catalysts |

| De Novo (Michael Additions) | Simple precursors | Asymmetric Michael additions, Ring closures | Organocatalysis, Diastereoselective control | Potentially shorter routes | Development of specific catalysts |

Semisynthetic Modifications and Derivatization Strategies

While the primary focus for this compound is its synthesis as the active metabolite, chemical transformations and derivatization strategies are relevant in the context of prodrug design (oseltamivir is the ethyl ester prodrug of this compound nih.gov) and the synthesis of analogs for research purposes, such as structure-activity relationship studies. nih.govf1000research.com

The conversion of this compound to its ethyl ester, oseltamivir, involves esterification of the carboxylic acid group. This is a key transformation for the prodrug, which is then hydrolyzed in vivo by esterases, primarily in the liver, to regenerate the active this compound. drugbank.com

Derivatization strategies can also involve modifications at other positions of the this compound core, such as the amino or acetamido groups, or the pentan-3-yloxy ether. These modifications are typically explored to investigate the impact on neuraminidase inhibitory activity, pharmacokinetic properties, or to develop new synthetic methodologies. f1000research.com For example, the synthesis of oseltamivir carboxamides involves forming amide bonds between the carboxyl group of this compound and various amino acids, demonstrating a derivatization strategy for exploring new analogs. f1000research.com

Green Chemistry and Sustainable Synthesis Research

Given the large-scale production needs for oseltamivir, there has been ongoing research into developing greener and more sustainable synthesis methods. researchgate.netfishersci.ca Traditional routes, particularly those involving hazardous reagents like azides or requiring significant amounts of organic solvents, have driven the search for more environmentally friendly alternatives. wikipedia.orggoogle.comresearchgate.net

Efforts in this area include the development of azide-free synthesis routes, which eliminate the safety concerns associated with handling potentially explosive azide intermediates. wikipedia.orgnih.govyork.ac.uk Research has also focused on utilizing heterogeneous catalysts, which can be more easily recovered and reused compared to homogeneous catalysts, reducing waste. researchgate.netmdpi.com The use of alternative solvents, including water or supercritical fluids, and the development of continuous flow processes are also areas of investigation to improve the sustainability of this compound synthesis. google.comresearchgate.net Flow chemistry, for instance, has been explored as a way to safely handle hazardous intermediates like azides in a more controlled and efficient manner. nih.govresearchgate.net

Table 2 highlights some aspects of green chemistry considerations in oseltamivir synthesis:

| Green Chemistry Principle | Application in Oseltamivir Synthesis | Examples / Approaches |

| Prevention | Avoiding the use or generation of hazardous substances. | Development of azide-free synthesis routes. wikipedia.orgnih.govyork.ac.uk |

| Atom Economy | Maximizing the incorporation of all materials used in the final product. | Designing synthetic routes with fewer steps and minimal byproducts. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. | Exploring alternative reagents and catalysts. wikipedia.orgnih.govyork.ac.uk |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Development and application of various homogeneous and heterogeneous catalysts. researchgate.netmdpi.comresearchgate.net |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances wherever possible, and using innocuous ones when necessary. | Research into using water or other environmentally friendly solvents. researchgate.net |

| Continuous Flow Processing | Performing reactions in a continuous flow to improve efficiency and safety. | Development of continuous flow synthesis processes for hazardous reactions. google.comresearchgate.net |

Molecular Mechanism of Neuraminidase Inhibition by Oseltamivir Carboxylate

Binding Site Interactions and Ligand-Enzyme Dynamics

Oseltamivir carboxylate exerts its inhibitory effect by binding to the active site of the neuraminidase enzyme. patsnap.com This interaction prevents the enzyme from performing its natural function of cleaving sialic acid residues. patsnap.com

Sialic Acid Analog Analogy and Competitive Inhibition Principles

Oseltamivir carboxylate is designed as a structural analog of the natural substrate of neuraminidase, sialic acid (N-acetylneuraminic acid). patsnap.comwikipedia.orgisirv.org By mimicking the structure of sialic acid, oseltamivir carboxylate is able to bind to the neuraminidase active site. patsnap.comwikipedia.org This binding is competitive, meaning that oseltamivir carboxylate competes with sialic acid for access to the same binding pocket on the enzyme. patsnap.comwikipedia.org When oseltamivir carboxylate occupies the active site, it prevents sialic acid from binding and being cleaved, thus inhibiting the enzyme's activity. patsnap.comwikipedia.org

Conformational Changes in Neuraminidase Upon Oseltamivir Carboxylate Binding

The binding of oseltamivir carboxylate to neuraminidase can induce conformational changes in the enzyme, particularly around the active site. For instance, studies have indicated that the binding of oseltamivir to wild-type NA involves a conformational change in the side chain of Glutamic acid at position 276 (Glu276) relative to the ligand-free enzyme. scispace.com This conformational change in Glu276 is suggested to be restricted in certain neuraminidase mutants resistant to oseltamivir carboxylate. dntb.gov.ua The slow-binding inhibition characteristic of oseltamivir carboxylate is thought to be a result of the reorientation of Glu276. dntb.gov.uaasm.org

Enzymatic Activity Modulation and Viral Release Pathway Interruption

Neuraminidase enzymatic activity is crucial for the release of newly formed viral particles from infected host cells and for the subsequent spread of the infectious virus in the body. patsnap.comdrugbank.com Neuraminidase cleaves the sialic acid residues present on the surface of host cells and on viral glycoproteins. patsnap.comnih.gov This cleavage prevents the aggregation of newly budded virions and facilitates their diffusion from the site of infection. uio.no By inhibiting neuraminidase, oseltamivir carboxylate effectively blocks the cleavage of sialic acid residues, leading to the aggregation of viral particles on the surface of infected cells. patsnap.com This aggregation prevents the release of progeny viruses, thereby interrupting the viral release pathway and limiting the spread of the infection. patsnap.comdrugbank.com

Specific Amino Acid Residues Critical for Oseltamivir Carboxylate Binding Affinity

The binding of oseltamivir carboxylate to the neuraminidase active site involves interactions with a network of specific amino acid residues that are conserved among influenza viruses. chemicalbook.com These residues contribute to the binding affinity and specificity of oseltamivir carboxylate.

Key amino acid residues involved in the interaction with oseltamivir carboxylate include a triad of conserved arginines: Arginine at position 118 (R118), Arginine at position 292 (R292), and Arginine at position 371 (R371). These residues form a positively charged environment that interacts with the carboxylate group of oseltamivir carboxylate. asm.orgdoi.org

Other residues critical for binding affinity and involved in interactions with different parts of the oseltamivir carboxylate molecule include Aspartic acid at position 151 (D151), Arginine at position 152 (R152), Glutamic acid at position 119 (E119), Glutamic acid at position 227 (E227), Arginine at position 224 (R224), Alanine at position 246 (A246), Glutamic acid at position 276 (E276), and Asparagine at position 294 (N294). nih.govasm.orgdoi.org For instance, the protonated amino group of oseltamivir carboxylate forms hydrogen bonds with the side chains of D151 and E119. nih.gov The pentyl group of oseltamivir carboxylate engages in hydrophobic interactions with residues such as R224, Isoleucine at position 222 (I222), A246, and E276. nih.govasm.org The acetyl group can form hydrogen bonds with R152 and have hydrophobic interactions with residues like Tryptophan at position 178 (W178) and I222. nih.gov

Mutations in these critical amino acid residues can affect the binding affinity of oseltamivir carboxylate and lead to reduced susceptibility or resistance. asm.orgasm.orgresearchgate.net For example, the His274Tyr mutation in N1 neuraminidase is known to reduce sensitivity to oseltamivir carboxylate, partly by restricting the conformational change of Glu276. dntb.gov.uaasm.orgresearchgate.net

Data Table: Key Amino Acid Residues Interacting with Oseltamivir Carboxylate

| Amino Acid Residue (N2 Numbering) | Interaction Type(s) with Oseltamivir Carboxylate | Reference(s) |

| R118 | Electrostatic/Hydrogen Bond (Carboxylate group) | asm.orgdoi.org |

| D151 | Hydrogen Bond (Protonated amino group) | nih.govdoi.org |

| R152 | Hydrogen Bond (Acetyl group), Hydrophobic (Side chain) | nih.govdoi.org |

| W178 | Hydrophobic (Pentyl and Acetyl groups) | nih.gov |

| I222 | Hydrophobic (Pentyl and Acetyl groups) | nih.govasm.org |

| R224 | Hydrophobic (Pentyl group) | nih.govasm.orgdoi.org |

| E119 | Hydrogen Bond (Protonated amino group) | nih.govdoi.org |

| E227 | Interaction with amino group | asm.orgdoi.org |

| A246 | Hydrophobic (Pentyl group) | nih.govasm.org |

| E276 | Hydrophobic (Pentyl group) | nih.govasm.orgdoi.org |

| R292 | Electrostatic/Hydrogen Bond (Carboxylate group), Hydrophobic (Pentyl group) | nih.govasm.orgdoi.org |

| N294 | Hydrophobic (Pentyl group) | nih.govasm.org |

| R371 | Electrostatic/Hydrogen Bond (Carboxylate group), Hydrophobic (Pentyl group) | nih.govasm.orgdoi.org |

Molecular Basis of Oseltamivir Resistance in Influenza Viruses

Identification of Key Neuraminidase Resistance Mutations

Several key mutations in the neuraminidase protein have been identified as conferring resistance to oseltamivir acid. These mutations often affect residues within or near the enzyme's active site.

H274Y (H275Y) Mutation in N1 Neuraminidase

The H274Y mutation (using N2 numbering, equivalent to H275Y in N1 numbering) is a major contributor to oseltamivir resistance, particularly in N1 subtype influenza viruses, including seasonal H1N1, A(H1N1)pdm09, and H5N1 viruses isirv.orgtandfonline.comasm.org. This single point mutation involves the substitution of histidine (H) with tyrosine (Y) at position 274 (or 275) of the neuraminidase protein news-medical.net. The H274Y mutation confers a high level of resistance to oseltamivir, often resulting in a significant increase in IC50 values (greater than 100-fold, and sometimes exceeding 1000-fold) compared to wild-type viruses isirv.orgasm.orgnih.govmdpi.com. While conferring high resistance to oseltamivir and peramivir, this mutation typically retains susceptibility to zanamivir isirv.orgtandfonline.com. The H274Y mutation was notably prevalent in seasonal H1N1 viruses circulating globally in the 2007-2008 season nih.govdiva-portal.org.

I117V Substitution in H5N1 Neuraminidase

The I117V substitution in the neuraminidase of H5N1 influenza A viruses has been shown to confer reduced susceptibility to oseltamivir carboxylate plos.orgnih.govoup.com. This mutation involves the change of isoleucine (I) to valine (V) at position 117. Studies have shown that the I117V mutation can lead to a slight reduction in susceptibility to oseltamivir in vitro (1.3- to 6.3-fold changes in IC50) nih.govnih.gov. However, in vivo studies in mice have indicated a more dramatic effect on susceptibility and survival nih.govnih.gov.

R292K and E119V Mutations in N2 Neuraminidase

The R292K and E119V mutations are significant resistance determinants primarily found in N2 subtype neuraminidases, such as those in seasonal H3N2 viruses isirv.orgtandfonline.comasm.org. The R292K mutation involves the substitution of arginine (R) with lysine (K) at position 292. This mutation is associated with high-level resistance to oseltamivir isirv.orgtandfonline.com. The E119V mutation, where glutamic acid (E) is replaced by valine (V) at position 119, also confers resistance to oseltamivir, particularly in the N2 subtype isirv.orgopenaccessjournals.com. While R292K can have a small impact on zanamivir and peramivir binding, viruses with the E119V mutation typically retain susceptibility to zanamivir isirv.org. The R292K mutation has also been observed in other subtypes like N9 and in the novel H7N9 virus, where it confers resistance to oseltamivir, peramivir, and zanamivir plos.orgnih.govasm.orgnih.gov.

N294S Mutation

The N294S mutation, involving the substitution of asparagine (N) with serine (S) at position 294 (equivalent to N295S in N1 numbering), is another mutation associated with reduced sensitivity to oseltamivir tandfonline.comnews-medical.net. This mutation has been observed in both N1 and N2 subtypes tandfonline.comnih.gov. The N294S mutation generally confers a moderate level of resistance to oseltamivir plos.orgasm.org. It can also lead to reduced susceptibility to zanamivir news-medical.netasm.org.

Here is a summary table of key neuraminidase resistance mutations:

| Mutation | Neuraminidase Subtype | Associated Resistance | Fold Increase in IC50 (Oseltamivir) | Impact on Zanamivir | References |

| H274Y/H275Y | N1 (H1N1, H5N1) | High | >100 to >1000 | Susceptible | isirv.orgtandfonline.comasm.orgnih.gov |

| I117V | H5N1 | Reduced | 1.3 to 6.3 (in vitro), more in vivo | Not specified | plos.orgnih.govnih.gov |

| R292K | N2 (H3N2), N9, H7N9 | High | High (N2, H7N9), ~13,000 (H6N2) | Small impact (N2), Resistance (H7N9) | plos.orgisirv.orgtandfonline.comasm.orgnih.gov |

| E119V | N2 (H3N2) | High | Moderate to High (e.g., 197-fold, 1571-fold in combined mutations) | Susceptible | isirv.orgtandfonline.comasm.org |

| N294S | N1, N2, H5N1, H3N2, Flu B | Moderate | >20 to >250 (N1), 197 to 1879 (N2) | Reduced sensitivity | tandfonline.comnews-medical.netplos.orgasm.orgnih.goviphy.ac.cn |

Note: Fold increase values can vary depending on the virus strain and assay used.

Mechanistic Understanding of Resistance Development

The development of resistance to this compound at the molecular level is primarily driven by alterations in the neuraminidase enzyme's structure and dynamics, which consequently affect the binding affinity of oseltamivir carboxylate.

Alterations in Oseltamivir Carboxylate Binding Affinity Due to Mutations

Mutations in the neuraminidase active site or framework residues can directly or indirectly impede the effective binding of oseltamivir carboxylate.

For the H274Y mutation in N1 neuraminidase, the substitution of histidine with the bulkier tyrosine residue at position 274 (or 275) alters the spatial orientation of neighboring residues, such as E276. This change can narrow the hydrophobic pocket within the active site that accommodates the pentyl ether side chain of oseltamivir, thereby decreasing the affinity of oseltamivir carboxylate for the enzyme tandfonline.comalliedacademies.org. Molecular dynamics simulations suggest that the H274Y mutation can disrupt hydrogen bonding interactions between oseltamivir's acetyl group and residue R152, a stabilizing interaction in the wild-type enzyme plos.org. The calculated binding affinity of oseltamivir to the H274Y mutant NA is significantly reduced compared to the wild-type researchgate.netacs.org.

In the case of the I117V substitution in H5N1 neuraminidase, molecular dynamics simulations have revealed that this mutation can lead to the loss of hydrogen bonds between arginine at position 118 (R118) and the carboxyl group of oseltamivir carboxylate. This loss of interaction contributes to a lower binding affinity of the enzyme for oseltamivir nih.govoup.comnih.govresearchgate.netpeerj.com. The I117V mutation may also distort the orientation of oseltamivir in the binding site and affect interactions with other residues like E119 and D151 researchgate.netpeerj.com.

The R292K mutation affects one of the three catalytic arginines (R118, R224, R292) that are crucial for interacting with the carboxylate group of sialic acid and NAIs nih.gov. The substitution of arginine with lysine at position 292 can disrupt the hydrogen bonding network and reduce the interaction between the inhibitor's carboxylate group and the enzyme nih.gov. This alteration in the active site architecture impairs the binding of oseltamivir carboxylate asm.orgplos.org. The R292K mutation can also increase the Km value for the substrate, indicating a reduced binding affinity for sialic acid as well asm.orgnih.gov.

The E119V mutation in N2 neuraminidase can cause oseltamivir resistance by disrupting hydrogen bonds between the side chain of residue 119 and the amino group of oseltamivir carboxylate researchgate.net. This loss of interaction directly impacts the binding affinity of the inhibitor.

The N294S mutation can also affect the interaction with oseltamivir. While the exact mechanism can vary depending on the subtype, this substitution can lead to reduced sensitivity by subtly altering the active site conformation or dynamics, impacting the optimal binding pose or interactions of oseltamivir carboxylate plos.org.

Impact of Mutations on Neuraminidase Active Site Conformation and Dynamics

Mutations in the neuraminidase gene can lead to changes in the protein structure, particularly within or around the active site, which is the binding target for this compound. The active site of influenza neuraminidase is highly conserved and consists of both functional and framework residues. nih.govcidara.com

A well-characterized resistance mutation is the histidine to tyrosine substitution at position 274 (H274Y in N1 numbering, H275Y in some literature). This mutation, particularly prevalent in N1 subtype viruses, confers high-level resistance to oseltamivir. mdpi.comnih.govjjensenlab.org Structural analysis and molecular dynamics simulations have shown that the bulkier tyrosine residue at this position can push the side chain of glutamic acid at position 276 (E276) further into the active site. jjensenlab.org This repositioning of E276 can sterically hinder the binding of the bulky pentyloxy substituent of this compound. mdpi.comjjensenlab.org Additionally, the H274Y mutation can lead to the loss of a hydrogen bond between arginine at position 152 (R152) and oseltamivir, further contributing to reduced binding affinity. mdpi.comjjensenlab.org

Other mutations, such as Isoleucine to Valine at position 117 (I117V) in H5N1 viruses, have also been shown to confer reduced susceptibility to oseltamivir. mdpi.comnih.govresearchgate.net Molecular dynamics simulations suggest that the I117V mutation can cause the loss of hydrogen bonds between arginine at position 118 (R118) and the carboxyl group of this compound, resulting in a lower binding affinity despite not causing a large-scale conformational change in the binding site. nih.govresearchgate.net

Substitutions at position 222 (I222) around the neuraminidase active site, such as I222K, I222R, and I222T, can also affect oseltamivir binding by interacting with the pentoxyl group of the drug. nih.gov Molecular dynamics simulations have indicated that in the presence of the I222T mutation, arginine at position 152 (R152), a neighbor of T222, can shift closer to T222. nih.gov This displacement of R152 can lead to a narrowing of the binding pocket, impacting the binding of this compound. nih.gov

Role of Water Molecules in Drug-Enzyme Interactions and Resistance

Water molecules within the neuraminidase active site play a crucial role in the binding of this compound and can be implicated in resistance mechanisms. Computational studies have highlighted the importance of water molecules at the entrance to the active site, suggesting they can mediate changes in the electrostatic potential caused by the rearrangement of amino acids due to mutations. mdpi.com

Analysis of molecular dynamics simulations has revealed that tightly bound water molecules in a key pocket of the active site are important for stabilizing the binding mode of this compound. acs.org In resistant mutants, conformational changes driven by the mutations can lead to the flooding of this pocket with water molecules, displacing this compound and allowing the release of these tightly bound water molecules into the bulk solvent. acs.org

Furthermore, in some instances of resistance, direct hydrogen bonds between this compound and neuraminidase residues can be replaced by water-mediated hydrogen bonds. For example, in the R292K mutation, a direct hydrogen bond between oseltamivir and R292 was found to be replaced by a water-mediated hydrogen bond with K292, which impaired the formation of a hydrophobic pocket essential for the binding of the oseltamivir pentyl group and weakened the interaction. nih.gov Similarly, in the E119V mutation in N2 neuraminidase, the salt bridge between the oseltamivir amino group and E119 is replaced by hydrogen bonds between the amino group and two water molecules. asm.org

The presence and dynamics of water molecules can therefore significantly influence the binding affinity of this compound to neuraminidase and contribute to the reduced susceptibility observed in resistant strains.

In Vitro and Ex Vivo Models for Studying Resistance Evolution

In vitro and ex vivo models are valuable tools for studying the evolution of oseltamivir resistance in influenza viruses and assessing the fitness of resistant variants.

In vitro serial passage experiments involve repeatedly culturing influenza viruses in cell lines, such as MDCK cells or human bronchial epithelial cell lines (e.g., Calu-3 cells), in the presence of increasing concentrations of oseltamivir. mdpi.comnih.gov These studies can select for resistant variants and allow for the identification of resistance-associated mutations in the neuraminidase gene. nih.gov For example, in vitro studies have successfully predicted key resistance mutations like H274Y in N1 and E119V and R292K in N2. nih.gov

Ex vivo models, such as using swine trachea or human bronchial epithelial tissues, can provide a more physiologically relevant environment compared to standard cell cultures. mdpi.comresearchgate.net These models can help assess viral fitness and the dynamics of resistance evolution in a context that includes differentiated epithelial cells and potentially components of the host immune response. researchgate.net Studies using ex vivo organ cultures have shown that the presence of an immune response might be necessary to explain the observed viral dynamics and the selection of resistant strains. researchgate.net

While in vitro studies are useful for identifying mutations and understanding basic resistance mechanisms, they may not fully replicate the complex environment of the respiratory tract, including the distribution of sialic acid receptors and the influence of the immune system. nih.gov Ex vivo models offer a bridge between in vitro studies and in vivo animal models, providing insights into viral replication and resistance evolution in a more complex tissue context. mdpi.comresearchgate.net

Studies using these models have investigated the fitness of oseltamivir-resistant viruses, sometimes showing that resistant strains, despite having reduced neuraminidase activity in isolation, can maintain or regain fitness in a more natural setting due to compensatory mutations or other factors. nih.gov For instance, the H274Y mutation in the A/Brisbane/59/2007 H1N1 strain became the dominant circulating strain despite initial suggestions of impaired replication capacity in vitro. researchgate.net This highlights the importance of evaluating resistance and viral fitness in models that better reflect the in vivo situation.

The combination of in vitro and ex vivo approaches, coupled with molecular analysis and computational simulations, provides a comprehensive strategy for understanding the complex mechanisms of oseltamivir resistance evolution in influenza viruses.

Computational Chemistry and Molecular Modeling Studies of Oseltamivir Acid

Molecular Docking Simulations of Oseltamivir Carboxylate with Neuraminidase

Molecular docking simulations are widely used to predict the binding pose and affinity of a ligand, such as oseltamivir carboxylate, within the binding site of a target protein, like neuraminidase oncotarget.comnih.gov. These simulations help to understand the key interactions stabilizing the complex.

Studies utilizing molecular docking have examined the binding of oseltamivir carboxylate to the neuraminidase active site, which is highly conserved and essential for viral replication nih.gov. The docking site is typically determined based on the position of the co-crystallized ligand in experimentally determined complex structures oncotarget.com. Oseltamivir carboxylate is known to bind to the primary sialic acid binding site on neuraminidase nih.govplos.orgresearchgate.net.

Molecular docking studies have identified critical interactions between oseltamivir carboxylate and residues within the neuraminidase catalytic site. These often include hydrogen bonds with residues such as Arg118, Asp151, Arg292, and Arg371, as well as hydrophobic interactions with other residues nih.govplos.org. For instance, the carboxylate group of oseltamivir carboxylate forms hydrogen bonds with arginine residues like Arg292 and Arg371, while the amino group interacts with residues such as Asp151 and Glu119 plos.org. The acetyl group and the pentyl group also engage in hydrophobic interactions with specific residues nih.gov.

Molecular docking has also been employed to screen potential novel neuraminidase inhibitors and compare their predicted binding affinities to that of oseltamivir carboxylate nih.govpensoft.net. For example, some studies have screened libraries of compounds, such as flavones and flavonols, against neuraminidase, using oseltamivir carboxylate as a positive control to validate the docking method pensoft.net. The binding energies obtained from docking simulations provide a preliminary assessment of the potential inhibitory activity of candidate molecules nih.govnih.gov.

Data from molecular docking studies often include binding energy values and detailed analyses of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues. For example, one study reported binding energies for oseltamivir carboxylate with different neuraminidase strains, showing values around -9.38 to -9.41 kcal/mol nih.gov.

Molecular Dynamics Simulations for Binding and Unbinding Processes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between oseltamivir carboxylate and neuraminidase, allowing for the investigation of binding and unbinding pathways, conformational changes, and the influence of factors like temperature and mutations nih.govplos.orgacs.org. Unlike static docking, MD simulations capture the flexibility of both the ligand and the protein, offering a more realistic representation of the binding process.

MD simulations have been used to study the complete binding process of oseltamivir carboxylate to neuraminidase, identifying multiple metastable states and binding pathways nih.gov. These simulations can reveal how the inhibitor approaches and enters the binding site, including potential intermediate states nih.gov. Large-scale free-binding MD simulations, totaling hundreds of microseconds, have been conducted to explore these processes in detail nih.govresearchgate.net.

MD simulations are particularly valuable for understanding the mechanisms of drug resistance mutations. They can show how mutations, such as H274Y, affect the binding of oseltamivir carboxylate by altering the conformation of the binding site or disrupting key interactions plos.orgnih.govnih.gov. For instance, the H274Y mutation can lead to conformational changes that reduce the binding affinity of oseltamivir carboxylate nih.govnih.gov.

Free-Binding Molecular Dynamics Simulations

Free-binding MD simulations are designed to observe the spontaneous binding of a ligand to a protein without applying external forces nih.govplos.org. These simulations can reveal the preferred pathways and intermediate states involved in the binding process. Large-scale free-binding MD simulations have been used to study the interaction of oseltamivir carboxylate with neuraminidase, identifying various metastable states and validating previously hypothesized binding pathways nih.govresearchgate.net. These simulations can cover significant timescales (e.g., hundreds of nanoseconds to microseconds) to capture the relatively slow binding events nih.govplos.org.

Dynamic Residue Interaction Network Analysis of Binding Sites

Dynamic residue interaction network (dRIN) analysis, based on MD simulations, can be used to investigate the intricate network of interactions within the neuraminidase binding site and how these interactions change over time or are affected by mutations nih.govpeerj.comnih.gov. This approach represents amino acid residues and ligands as nodes in a network, with edges representing interactions between them peerj.com.

dRIN analysis has been applied to study the correlation between the oseltamivir carboxylate binding site and mutation sites, such as H274Y nih.govpeerj.comnih.gov. This analysis can reveal how a mutation at one site can influence the interactions at the distant binding site through a network of coupled residue movements and interactions nih.govpeerj.com. For example, dRIN analysis showed that the H274Y mutation significantly enhanced interactions between residue 274 and interface residues connecting it to the binding site, which in turn decreased interactions between oseltamivir carboxylate and residues in the 150-loop, contributing to reduced binding affinity and drug resistance nih.govpeerj.comnih.govcbi-society.org.

Quantum Mechanical Calculations for Metabolism Pathway Elucidation

Quantum mechanical (QM) calculations, often based on Density Functional Theory (DFT), can be used to study the chemical reactions involved in the metabolism of oseltamivir, specifically its conversion to the active oseltamivir carboxylate worldscientific.com. These calculations provide insights into the reaction mechanisms, transition states, and energy barriers, helping to understand how the prodrug is activated in the body.

QM calculations have been employed to investigate the hydrolysis of the ethyl ester group of oseltamivir, which yields oseltamivir carboxylate worldscientific.com. These studies can explore different possible reaction pathways (e.g., concerted vs. stepwise mechanisms) and the role of catalysts, such as enzymes or water molecules worldscientific.com. Results from QM calculations can indicate the energetically most favorable pathway for the metabolic conversion worldscientific.com. For instance, one study using DFT calculations suggested that a stepwise mechanism is more favorable for the hydrolysis of oseltamivir, with the formation of a tetrahedral intermediate being the rate-determining step worldscientific.com.

In Silico Prediction of Oseltamivir Carboxylate Analogue Properties (e.g., ADME for novel compounds)

In silico methods are used to predict various properties of oseltamivir carboxylate and its analogues, including their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles nih.govrdd.edu.iqf1000research.com. These predictions are crucial in the early stages of drug discovery and development to assess the drug-likeness and pharmacokinetic behavior of potential drug candidates before experimental synthesis and testing.

Predicting ADME properties helps in selecting compounds with favorable characteristics, such as good oral absorption, appropriate distribution to target tissues (e.g., lungs for influenza), metabolic stability, and acceptable excretion profiles nih.govf1000research.com. Tools and software are available to calculate various ADME descriptors, including lipophilicity (logP), aqueous solubility, and predicted human oral absorption nih.govf1000research.comresearchgate.net.

In silico ADME prediction has been applied to novel oseltamivir carboxylate analogues designed as potential neuraminidase inhibitors nih.govrdd.edu.iqf1000research.com. These studies compare the predicted ADME profiles of the analogues to that of oseltamivir carboxylate to identify compounds with potentially improved properties nih.govrdd.edu.iqf1000research.com. For example, some designed analogues have shown higher predicted oral absorption rates and greater cell permeability compared to oseltamivir carboxylate in in silico studies nih.govresearchgate.net.

Design of Novel Neuraminidase Inhibitors based on Computational Insights

Computational studies, including molecular docking and dynamics simulations, provide valuable insights into the structural and energetic basis of oseltamivir carboxylate binding to neuraminidase and the mechanisms of resistance nih.govplos.orgacs.org. This information is then used to rationally design novel inhibitors with improved potency, broader spectrum activity, or efficacy against resistant strains plos.orgresearchgate.netrsc.org.

Computational insights can guide modifications to the oseltamivir carboxylate structure to enhance interactions with the target enzyme or overcome resistance mechanisms nih.govresearchgate.net. For instance, understanding the role of specific residues in binding or the conformational changes associated with resistance mutations can inform the design of analogues that can better fit into the altered binding site or form new favorable interactions plos.orgacs.orgresearchgate.net.

The identification of additional binding pockets adjacent to the primary active site, such as the "150-cavity," through computational studies has also opened new avenues for designing inhibitors that can bind to multiple sites simultaneously, potentially leading to increased affinity and efficacy against resistant variants plos.orgnih.govnih.gov. Novel inhibitors have been designed to occupy these additional pockets based on structural information from oseltamivir carboxylate-neuraminidase complexes and computational modeling nih.govnih.gov.

Environmental Fate and Degradation of Oseltamivir Carboxylate

Persistence and Stability in Aquatic Environments

Studies have shown that oseltamivir carboxylate can persist in aquatic environments. It is reported to be poorly degraded in sewage treatment plants and surface water nih.govplos.orgnih.govnih.govtandfonline.com. Laboratory studies investigating the persistence of OC in water samples from irrigation canals showed that approximately 65% of the initial amount remained after a 36-day incubation period researchgate.nettandfonline.com. The persistence of OC in surface water has been reported with half-lives ranging from non-detectable degradation to 53 days in one study tandfonline.com. Another study reported half-lives of 15 to 150 days during photodegradation in surface water under natural solar irradiation researchgate.net.

The stability of oseltamivir in aqueous solutions can be influenced by factors such as pH. Maximum stability of oseltamivir is observed at pH 4.0, with degradation increasing in alkaline conditions cmu.ac.thresearchgate.net. The use of unpurified water can also lead to decreased stability researchgate.net.

Degradation Pathways in Environmental Matrices

The degradation of oseltamivir carboxylate in the environment can occur through various pathways, primarily microbial degradation and photolysis.

Microbial Degradation in Water and Sediment Systems

Microbial degradation plays a significant role in the removal of oseltamivir carboxylate from aquatic environments researchgate.nettandfonline.com. Studies have indicated that stimulating microbial processes, such as by the addition of sediments, can lead to reduced OC persistence researchgate.nettandfonline.com. In water/sediment samples from the River Po and Venice lagoon, over 8% of 14C-OC evolved as 14CO2 after three weeks of incubation at 20°C, indicating microbial mineralization nih.govnih.gov. The estimated half-life of OC in water/sediment samples from the River Po was 15 days nih.gov. Despite its low affinity for sediments, which suggests limited sorption, the presence of sediments appears to enhance microbial degradation nih.govnih.gov.

Photolysis and UV Light Stability

Photolysis can contribute to the degradation of oseltamivir carboxylate, although its effectiveness varies depending on the conditions. Under simulated solar irradiation, the degradation rate of OC was found to be approximately 10 times slower than that of the prodrug oseltamivir ester researchgate.netacs.org. Half-lives under simulated solar irradiation ranged from 48 hours in ultrapure water to 12 hours in surface water researchgate.netacs.org. Under natural solar irradiation, the photodegradation of OC was estimated to have a half-life of about 150 days researchgate.netacs.org. Direct photolysis is considered to play a negligible role in the decomposition of OC nih.govufz.de. Degradation appears to be a combination of microbial metabolism and indirect photolysis ufz.de.

Advanced oxidation processes involving UV photodegradation, such as UV alone, UV/H2O2, and UV/H2O2/FeII, have been shown to lead to the photodegradation of oseltamivir phosphate in aqueous solutions publish.csiro.au. These processes followed first-order kinetics with varying rate constants depending on the method used publish.csiro.au.

Detection and Quantification of Oseltamivir Carboxylate in Environmental Samples

The detection and quantification of oseltamivir carboxylate in environmental samples are crucial for monitoring its presence and assessing its potential impact. Analytical methods, such as automated online in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination of oseltamivir and OC in environmental waters rsc.org. This method has shown good linearity and sensitivity, with detection limits for OC as low as 0.16 pg/mL rsc.org. Recoveries from spiked river water samples were reported to be above 91% rsc.org.

Oseltamivir carboxylate has been detected in river water during seasonal influenza outbreaks nih.govnih.govtandfonline.com. In samples from the Yodo River system in Japan, OC was detected at concentrations ranging from 2 to 58 ng/L during the flu season nih.govplos.orgnih.gov. Higher concentrations have been detected in sewage discharge, with one study reporting up to 293.3 ng/L in effluent from a conventional activated-sludge-based sewage treatment plant nih.gov. Advanced treatment processes like ozonation can substantially reduce the OC load in effluent nih.gov. OC and its photoproducts have also been detected in surface waters acs.org.

Implications for Resistance Development in Environmental Viral Reservoirs

The presence of oseltamivir carboxylate in aquatic environments raises concerns about the potential for the development of antiviral resistance in environmental viral reservoirs, particularly in wild bird populations which are natural hosts for influenza viruses nih.govnih.govnih.govasm.org.

Induction of Resistance in Wild Birds (e.g., mallards)

Exposure of wild birds, such as mallards (Anas platyrhynchos), to environmental concentrations of oseltamivir carboxylate can induce the development of resistance in influenza A viruses nih.govnih.govtandfonline.comasm.orgappec-h.comtandfonline.complos.orgdiva-portal.orgmicrobiologyresearch.orgnih.govresearchgate.net. Studies have demonstrated that avian influenza viruses infecting mallards exposed to environmental-like OC concentrations can develop resistance nih.govnih.govappec-h.commicrobiologyresearch.org.

Experimental studies with mallards have shown that exposure to OC in water at concentrations ranging from 0.95 to 12 µg/L can lead to the development of resistance in avian influenza A viruses, including both Group 1 (N1) and Group 2 (N2, N9) neuraminidase subtypes asm.orgtandfonline.com. Specifically, the resistance mutation H274Y (sometimes referred to as H275Y depending on the numbering) in the neuraminidase gene has been observed to occur at OC concentrations as low as 1 µg/L and dominate the viral population at higher concentrations (e.g., 80 µg/L) plos.orgdiva-portal.org. This mutation is associated with a significant decrease in sensitivity to OC plos.org. Another resistance mutation, R292K, has been observed in A(H6N2) virus in mallards exposed to 12 µg/L of OC, resulting in a substantial decrease in sensitivity to OC and zanamivir plos.org.

The acquired resistance mutations, such as H274Y, can persist in the absence of drug pressure, suggesting that resistant variants could circulate among wild birds appec-h.comtandfonline.comdiva-portal.org. The ability of OC-resistant avian influenza viruses to transmit from mallards to other birds, such as chickens, has also been demonstrated, highlighting a potential zoonotic risk of antiviral-resistant avian influenza virus transmission appec-h.commicrobiologyresearch.org.

Data Table: Oseltamivir Carboxylate Persistence in Water

| Sample Type | Incubation Period (days) | Remaining OC (%) | Reference |

| Irrigation Canal Water | 36 | ~65 | researchgate.nettandfonline.com |

Data Table: Oseltamivir Carboxylate Photodegradation Half-Lives

| Condition | Half-Life | Reference |

| Simulated Solar (Ultrapure Water) | 48 hours | researchgate.netacs.org |

| Simulated Solar (Surface Water) | 12 hours | researchgate.netacs.org |

| Natural Solar | ~150 days | researchgate.netacs.org |

Data Table: Oseltamivir Carboxylate Detection in Environmental Samples

| Sample Type | Concentration Range (ng/L) | Location | Reference |

| River Water | 2-58 | Japan | nih.govplos.orgnih.gov |

| STP Discharge | Up to 293.3 | Japan | nih.gov |

| River Water | 6.6-190.2 | Japan | nih.gov |

Data Table: Oseltamivir Carboxylate Concentrations Inducing Resistance in Mallards

| OC Concentration in Water | Observed Resistance Mutation | Reference |

| 1 µg/L | H274Y | plos.orgdiva-portal.org |

| 80 µg/L | H274Y (dominated) | plos.org |

| 12 µg/L | R292K | plos.org |

| 0.95 - 12 µg/L | Resistance in N1 and N2 subtypes | asm.orgtandfonline.com |

| 1000 ng/L (1 µg/L) | E119V (in some H5N2 strains) | nih.gov |

Risk of Environmental Resistance Transmissionasm.org

The presence of oseltamivir carboxylate in aquatic environments, particularly in areas frequented by wild birds which are natural reservoirs for influenza viruses, raises concerns about the potential for the development and transmission of antiviral resistance plos.orgplos.orgnih.govnih.govthehindu.com. Environmental exposure of influenza viruses to sub-inhibitory concentrations of OC can exert selective pressure, favoring the emergence of resistant strains plos.orgnih.govnih.gov.

Research using mallards (Anas platyrhynchos) as a model has demonstrated that exposure to environmentally relevant concentrations of OC in water can induce the development of the H274Y neuraminidase mutation, which confers resistance to oseltamivir plos.orgnih.gov. In one study, the H274Y mutation occurred at OC concentrations as low as 1 µg/L and rapidly became dominant at 80 µg/L plos.org. This mutation has also been observed in influenza viruses isolated from wild birds in environments without apparent OC contamination, suggesting that resistance can exist even in the absence of direct drug pressure plos.org.

The potential for transmission of oseltamivir-resistant viruses from wild birds to domestic poultry and potentially to humans is a significant public health concern plos.orgnih.govthehindu.comresearchgate.net. Studies have shown that oseltamivir-resistant H1N1 viruses can transmit from wild ducks to chickens and spread among chickens while retaining the resistance mutation researchgate.net. This highlights the risk of resistant strains entering the human population through species barriers plos.orgnih.govresearchgate.net.

The widespread use of oseltamivir, especially during pandemics, increases the load of OC in the environment, thereby increasing the selective pressure for resistance development in exposed viral populations plos.orgnih.govresearchgate.net. This environmental pathway for resistance development could potentially undermine the effectiveness of oseltamivir as a key tool in pandemic preparedness plos.orgnih.gov.

Strategies for Environmental Mitigation and Remediationasm.org

Given the persistence of oseltamivir carboxylate in conventional wastewater treatment and the associated risk of environmental resistance transmission, strategies to mitigate its environmental load are important tandfonline.comnih.govnih.gov.

Advanced oxidation processes (AOPs) have shown promise in removing OC from wastewater. Ozonation, in particular, has been demonstrated to be highly effective in reducing OC concentrations in STP effluent nih.govnih.govtandfonline.com. One study found that an STP using ozonation as a tertiary treatment step achieved over 85% removal of OC from secondary effluent nih.govnih.gov. Ozonation can substantially reduce the OC load discharged into receiving waters during influenza epidemics or pandemics nih.govnih.gov.

Other potential remediation strategies include enhancing biodegradation processes tandfonline.com. While OC is not readily biodegradable, the addition of active microbial sludge or sediments from natural waters can increase degradation rates tandfonline.comresearchgate.netdiva-portal.org. Some studies have explored the use of specific fungal or bacterial strains capable of mineralizing OC for bioremediation purposes. However, the efficiency of these bioremediation approaches, particularly under high OC loads expected during a pandemic, may be limited.

Adsorption onto activated carbon has also been investigated as a method for removing OC from water nih.gov.

Beyond technological solutions, a crucial strategy for mitigating the environmental impact of OC is the prudent use of antiviral drugs plos.orgtandfonline.comnih.govnih.govthehindu.comresearchgate.net. Reducing unnecessary or widespread use can directly decrease the amount of OC entering the environment, thereby lowering the selective pressure for resistance development plos.orgtandfonline.comnih.govresearchgate.net.

Interactive Data Table 3: Oseltamivir Carboxylate Removal Strategies

| Strategy | Effectiveness (in tested conditions) | Notes | Source |

| Conventional STP (Activated Sludge) | Low removal | OC is not significantly removed or degraded | nih.govnih.govplos.orgplos.org |

| Ozonation (Tertiary Treatment) | High removal (>85%) | Effective in reducing OC load in effluent | nih.govnih.govtandfonline.com |

| Biodegradation with sediment | Increased degradation over time | Requires several weeks; microbial activity is key | nih.govtandfonline.comresearchgate.netdiva-portal.org |

| Fungal/Bacterial Bioremediation | Potential, but efficiency questioned under high loads | Use of specific strains capable of mineralization | tandfonline.com |

| Adsorption onto activated carbon | Investigated | Potential removal method | nih.gov |

| Prudent use of antivirals | Direct reduction of environmental load | Lowers selective pressure for resistance development | plos.orgtandfonline.comnih.govnih.govthehindu.comresearchgate.net |

Broader Biological Interactions and Research Avenues Non-clinical, Molecular Level

Interactions with Host Cellular Components Beyond Viral Neuraminidase

Studies have investigated the potential of oseltamivir acid to interact with host cellular enzymes, particularly mammalian neuraminidases, and its subsequent impact on cellular signaling pathways.

Inhibition of Host Neuraminidase-1 (Neu-1)

Mammalian cells express several types of neuraminidases (sialidases), including NEU1, NEU2, NEU3, and NEU4, which are involved in various cellular processes through the cleavage of sialic acid residues from glycoconjugates mdpi.comdovepress.comasm.org. NEU1, a lysosomal sialidase, is also found on the cell membrane and plays roles in processes like insulin signaling and immune responses mdpi.combiogps.orgmedlineplus.govrcsb.org.

Research indicates that this compound, while a potent inhibitor of viral neuraminidases, may also exhibit inhibitory effects on human neuraminidases, albeit typically at higher concentrations than those required for viral enzyme inhibition dovepress.comasm.orgnih.gov. Specifically, studies have explored its interaction with host neuraminidase-1 (Neu-1) mdpi.comresearchgate.net. Inhibition of Neu-1 by oseltamivir has been suggested as a potential mechanism contributing to some observed biological effects nih.govmdpi.com. However, some studies suggest that oseltamivir carboxylate (this compound) does not significantly inhibit constitutively expressed human sialidases like NEU1, NEU3, or NEU4 at concentrations up to 1 mM, while zanamivir showed some inhibitory effects on NEU3 and NEU2 in the micromolar range asm.org. This highlights the complexity and potential differences in the interaction of neuraminidase inhibitors with host versus viral enzymes.

Impact on Insulin Signaling Pathways (molecular mechanisms)

Evidence suggests that oseltamivir may interfere with the insulin signaling pathway at the molecular level mdpi.comresearchgate.net. This potential interference could disrupt glucose metabolism mdpi.comresearchgate.net. Research has demonstrated that oseltamivir can inhibit neuraminidase-1 (Neu-1), an enzyme that is part of the insulin receptor-signaling platform in conjunction with matrix metalloproteinase-9 (MMP-9) mdpi.comresearchgate.net. Neu-1 is considered essential for activating the insulin receptor, and its inhibition can lead to impaired insulin signaling and reduced glucose metabolism mdpi.comresearchgate.net. This disruption in insulin receptor activation may have metabolic consequences, particularly for individuals predisposed to or affected by metabolic disorders such as Type 2 diabetes mdpi.comresearchgate.net. This interference with the Neu1-MMP9-GPCR signaling pathway can lead to an attenuation of insulin-induced IGF-R and IRS1 phosphorylation, contributing to insulin resistance researchgate.net.

Exploration of Anti-proliferative and Anti-metastatic Effects (in vitro/xenograft models)

Mounting evidence from in vitro and in vivo (xenograft model) studies suggests that oseltamivir phosphate, the prodrug of this compound, may possess anti-proliferative and anti-metastatic effects on various cancer cell types frontiersin.orgnih.govresearchgate.net. These effects have been observed in hepatic, pancreatic, and breast cancer cells frontiersin.orgresearchgate.net.

In vitro studies have shown that oseltamivir phosphate can decrease the viability of pancreatic cancer cell lines in a dose-dependent manner dovepress.com. It has also demonstrated the ability to overcome chemoresistance in pancreatic cancer cells treated with agents like cisplatin and gemcitabine, and reverse epithelial-mesenchymal transition (EMT), a process associated with drug resistance and metastasis researchgate.netdovepress.commdpi.com. This reversal of EMT is characterized by changes in the expression of markers like E-cadherin and N-cadherin researchgate.netdovepress.commdpi.com.

Xenograft models in mice have been used to investigate the anti-tumor activity of oseltamivir phosphate in vivo apexbt.comnih.govmdpi.com. Studies have reported that oseltamivir treatment can reduce tumor vascularization, growth rate, tumor weight, and the spread of tumors to distant organs like the lungs apexbt.com. At higher dosages, complete ablation of tumor vascularization, growth, and spread has been observed in some models, leading to significant long-term survival apexbt.com. Oseltamivir phosphate has been shown to impede tumor growth in heterotopic xenografts of human pancreatic cancer cells mdpi.com. The observed changes in cadherin expression in treated cells suggest increased adhesion and reduced likelihood of metastasis mdpi.com.

Research also indicates that oseltamivir phosphate can inhibit liver cancer proliferation, invasion, and metastasis in vivo and in vitro nih.gov. It may also enhance the sensitivity of liver cancer cells to chemotherapeutic agents like 5-fluorouracil and gemcitabine nih.gov. The proposed mechanism involves targeting NEU1, inhibiting PLIN2, and thereby promoting lipophagy, which contributes to the antitumor effect nih.gov.

Role as a Marine Xenobiotic Metabolite

This compound has been identified as a marine xenobiotic metabolite nih.govebi.ac.ukebi.ac.ukinvivochem.cn. Xenobiotic metabolites are compounds produced through the metabolism of substances that are foreign to an organism or ecosystem. The presence of this compound in marine environments suggests that organisms within these ecosystems can metabolize the parent compound, oseltamivir, leading to the formation of its active carboxylic acid form nih.govebi.ac.ukebi.ac.uk. This highlights the environmental fate and potential interactions of oseltamivir and its metabolites within marine ecosystems researchgate.net. Studies have focused on oseltamivir and its metabolite, oseltamivir carboxylate (this compound), in environmental waters, particularly during influenza seasons, reflecting usage levels and the stability of the compound researchgate.net.

Q & A

Q. What is the metabolic pathway of oseltamivir to oseltamivir acid, and how should conversion efficiency be quantified in vitro?

- Methodological Answer : To study the conversion, use hepatocyte or plasma esterase assays with LC-MS/MS for quantification. Employ stable isotope-labeled oseltamivir (e.g., oseltamivir-d3) as an internal standard to track metabolic efficiency. Time-course analyses should measure the ratio of this compound to parent compound in cellular or plasma matrices .

Q. How should researchers design a pharmacokinetic (PK) study for this compound in pediatric populations?

- Methodological Answer : Use weight-based dosing (2.35–3 mg/kg/dose) with frequent plasma sampling over 12 hours. Calculate AUC0–12h and compare it to the target threshold of 3800 ng·h/mL. Include nasopharyngeal viral load monitoring to correlate PK parameters with antiviral efficacy. Note that sparse sampling in infants requires population PK modeling to account for inter-individual variability .

Q. What experimental models are appropriate for assessing transplacental transfer of this compound?

- Methodological Answer : Utilize pregnant rat models, collecting serial samples from maternal plasma, amniotic fluid, placenta, and fetal tissues. Calculate tissue-specific PK parameters (e.g., t1/2, Vd, Cl) using non-compartmental analysis. Note that fetal exposure to this compound is limited (AUC0–t = 0.09 ± 0.03 µg·h/mL), suggesting partial placental barrier function .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacokinetic data for this compound across biological matrices?

- Methodological Answer : Apply compartmental modeling to account for tissue-specific differences in distribution and clearance. For example, the higher Vd of this compound in fetal tissues (407 ± 133 L/kg) compared to maternal plasma (5.7 ± 4.6 L/kg) may reflect tissue binding or immature metabolic pathways. Use bootstrap or Monte Carlo simulations to assess parameter uncertainty .

Q. What methodologies detect neuraminidase inhibitor resistance in influenza strains?

- Methodological Answer : Conduct plaque reduction assays with escalating this compound concentrations (e.g., 0.1–100 nM). Calculate IC50 fold-changes relative to wild-type controls; ≥10-fold increases indicate reduced susceptibility. Combine with whole-genome sequencing to identify resistance-associated mutations (e.g., H274Y in N1, R292K in N9) .

Q. How can unknown impurities in oseltamivir formulations be identified and characterized?

- Methodological Answer : Use orthogonal 2D-LC-MS/MS with ion mobility spectrometry to separate degradation products. Synthesize proposed impurity standards for structural validation via NMR and high-resolution mass spectrometry. Establish degradation pathways (e.g., hydrolysis, oxidation) under accelerated stability testing conditions .

Q. What role do compensatory mutations play in restoring viral fitness to oseltamivir-resistant influenza strains?

- Methodological Answer : Perform serial passaging of H274Y mutants in cell culture under oseltamivir pressure. Identify secondary mutations (e.g., V234M, D344N) via deep sequencing. Validate fitness using reverse genetics and neuraminidase surface expression assays. Note that compensatory mutations often stabilize neuraminidase folding without altering drug binding .

Q. What are best practices for molecular docking studies of this compound with neuraminidase?

- Methodological Answer : Use crystallographic structures (e.g., PDB 4MWV, 4MX0) for rigid docking. Score binding poses using hybrid force fields (e.g., AMBER) and validate with free-energy perturbation calculations. Prioritize salt bridges (e.g., Arg152-Glu277) and hydrogen bonds (e.g., Asp151, Tyr406) to explain subnanomolar affinity. Compare results to sialic acid docking to assess competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。